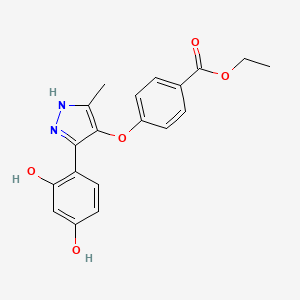![molecular formula C13H16BrNO3 B2788728 8-(5-Bromo-2-pyridyl)-8-hydroxy-1,4-dioxaspiro[4.5]decane CAS No. 708274-37-7](/img/structure/B2788728.png)
8-(5-Bromo-2-pyridyl)-8-hydroxy-1,4-dioxaspiro[4.5]decane
概述
描述
8-(5-Bromo-2-pyridyl)-8-hydroxy-1,4-dioxaspiro[4.5]decane is a chemical compound with the molecular formula C12H15BrN2O2 and a molecular weight of 299.16 g/mol . This compound features a spirocyclic structure, which includes a bromopyridine moiety and a dioxaspirodecane ring system. The presence of the bromine atom and the spirocyclic framework makes this compound interesting for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-Bromo-2-pyridyl)-8-hydroxy-1,4-dioxaspiro[4.5]decane typically involves the reaction of 5-bromopyridine-2-carbaldehyde with a suitable spirocyclic precursor under specific conditions. One common method includes the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of bulk reagents and solvents, along with stringent quality control measures, would be essential for industrial-scale synthesis.
化学反应分析
Types of Reactions
8-(5-Bromo-2-pyridyl)-8-hydroxy-1,4-dioxaspiro[4.5]decane can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
8-(5-Bromo-2-pyridyl)-8-hydroxy-1,4-dioxaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism of action of 8-(5-Bromo-2-pyridyl)-8-hydroxy-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with biological receptors, enzymes, or proteins, leading to various biological effects. The spirocyclic structure may enhance the compound’s stability and bioavailability, making it a promising candidate for further research and development.
相似化合物的比较
Similar Compounds
- 8-(Pyrimidin-2-yl)-8-aza-5-azoniaspiro[4.5]decane Bromide
- N-(5-bromopyridin-2-yl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)acetamide
Uniqueness
8-(5-Bromo-2-pyridyl)-8-hydroxy-1,4-dioxaspiro[4.5]decane is unique due to its specific combination of a bromopyridine moiety and a dioxaspirodecane ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
8-(5-bromopyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c14-10-1-2-11(15-9-10)12(16)3-5-13(6-4-12)17-7-8-18-13/h1-2,9,16H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXWFQPXVACYFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C3=NC=C(C=C3)Br)O)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-methoxy-2-[3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2788645.png)

![[(4-Ethoxyphenyl)sulfamoyl]dimethylamine](/img/structure/B2788652.png)
![2-(2H-1,3-benzodioxol-5-yl)-5-[(3-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2788653.png)
![N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)oxolane-2-carboxamide](/img/structure/B2788654.png)
![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2788655.png)
![4-[[(2-chlorophenyl)methyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]benzamide](/img/structure/B2788656.png)


![Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2788662.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2788663.png)


![5-Chloro-6-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2788667.png)
